molecular formula C15H14O3 B14161138 2-(4-Methoxyphenoxy)-1-phenylethan-1-one CAS No. 14385-49-0

2-(4-Methoxyphenoxy)-1-phenylethan-1-one

Cat. No.: B14161138
CAS No.: 14385-49-0
M. Wt: 242.27 g/mol
InChI Key: MHWKUYDFZRLARI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-1-phenylethan-1-one is an organic compound characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-1-phenylethan-1-one typically involves the reaction of 4-methoxyphenol with 2-bromoanisole in the presence of a base such as cesium carbonate and a copper catalyst. The reaction is carried out in a solvent like 1-methyl-2-pyrrolidinone under reflux conditions . The resulting product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification methods to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Methoxyphenoxy)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)propanoic acid
  • 2-(4-Methoxyphenoxy)benzaldehyde
  • 2-(4-Methoxyphenoxy)acetamide

Uniqueness

2-(4-Methoxyphenoxy)-1-phenylethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

14385-49-0

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-phenylethanone

InChI

InChI=1S/C15H14O3/c1-17-13-7-9-14(10-8-13)18-11-15(16)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

MHWKUYDFZRLARI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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